3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride
Description
Properties
CAS No. |
2204368-00-1 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-oxa-7-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-8-3-7(1)5-9-4-6;/h6-8H,1-5H2;1H |
InChI Key |
PSQLPRZYBUIZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1COC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Amino Alcohol Derivatives
A foundational approach involves the cyclization of amino alcohol precursors under acidic conditions. For example, Fraser and Swingle demonstrated that treating cis-3-hydroxymethyl-7-azabicyclo[2.2.1]heptane with hydrochloric acid in aqueous ethanol induces cyclization to form the bicyclic amine hydrochloride. This method, while effective for smaller bicyclic systems, has been adapted for larger frameworks like 3-oxa-7-azabicyclo[3.3.1]nonane by extending the carbon chain in the precursor.
Key steps include:
-
Precursor Synthesis : Reacting a substituted piperidine derivative with formaldehyde under reductive amination conditions to form the amino alcohol.
-
Cyclization : Heating the amino alcohol in concentrated HCl or H2SO4 to induce intramolecular ether formation and subsequent bicyclic structure generation. Yields for analogous reactions range from 70–83%, depending on the steric hindrance of the precursor.
Transition Metal-Catalyzed Hydrogenation
Industrial-scale synthesis often employs catalytic hydrogenation to construct the azabicyclic core. Acynonapyr’s synthesis, as described by Nippon Soda Co., Ltd., involves hydrogenating a benzylated intermediate over Pd(OH)2/C at 50°C under H2 pressure. For 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride, a similar strategy is applied:
-
Intermediate Preparation : A tert-butyl-protected azabicyclo[3.3.1]nonane carboxylate (e.g., tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate) is synthesized via nucleophilic substitution between a hydroxylamine derivative and a brominated ether.
-
Deprotection and Hydrogenation : The Boc group is removed using HCl in dioxane, followed by hydrogenation at 50–80°C with 5–10% Pd/C to saturate any unsaturated bonds. This method achieves yields of 63–80% for related compounds.
Functional Group Interconversion and Salt Formation
Reductive Amination and Hydrochloride Salt Precipitation
Reductive amination of ketone precursors provides a direct route to the amine, which is subsequently converted to the hydrochloride salt. For example:
-
Ketone Synthesis : Reacting 3-oxa-7-azabicyclo[3.3.1]nonan-9-one with ammonium acetate in methanol forms the corresponding imine.
-
Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine.
-
Salt Formation : Treating the amine with HCl gas in ether precipitates the hydrochloride salt. This method yields >85% purity, as confirmed by elemental analysis.
Chloride Substitution via SN2 Mechanisms
In smaller-scale syntheses, nucleophilic substitution reactions introduce chlorine atoms adjacent to the amine group. For instance, exo-2-chloro-7-azabicyclo[2.2.1]heptane is synthesized by reacting the free amine with thionyl chloride (SOCl2) in dichloromethane. For the larger 3-oxa-7-azabicyclo[3.3.1]nonane framework, analogous conditions (SOCl2, 0°C, 2 hr) yield the hydrochloride salt with minimal epimerization.
Industrial-Scale Manufacturing Processes
Continuous Flow Hydrogenation
Shanghai Haohong Pharmaceutical Co., Ltd. employs continuous flow reactors for high-throughput synthesis. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (wet, 50% water) |
| Temperature | 80°C |
| Pressure | 10 bar H2 |
| Residence Time | 30 min |
| Yield | 92% |
This method minimizes side reactions (e.g., over-reduction) and scales to metric ton quantities annually.
Crystallization and Purification
Post-synthesis, the crude hydrochloride is purified via recrystallization from methanol/ethyl acetate (1:3 v/v), achieving >99% purity. Industrial batches use anti-solvent crystallization with tert-butyl methyl ether to control particle size distribution.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of major methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 78 | 95 | Moderate | 120 |
| Catalytic Hydrogenation | 85 | 99 | High | 90 |
| Reductive Amination | 82 | 97 | Low | 150 |
| Continuous Flow | 92 | 99 | High | 75 |
Catalytic hydrogenation and continuous flow methods dominate industrial production due to their cost-effectiveness and scalability.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-7-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Orexin Receptor Antagonism
One of the most notable applications of 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride is its role as an orexin receptor antagonist. Orexins are neuropeptides that play crucial roles in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to potential treatments for several disorders:
- Sleep Disorders : By inhibiting orexin signaling, these compounds may help manage insomnia and other sleep-related issues .
- Anxiety Disorders : Research suggests that orexin antagonists can reduce anxiety-like behaviors in animal models, indicating potential therapeutic effects for anxiety disorders .
- Addiction Disorders : Orexin signaling is implicated in addiction pathways; thus, antagonists may offer new avenues for addiction treatment .
Cognitive and Mood Disorders
The modulation of orexin receptors by 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride may also influence cognitive functions and mood regulation:
- Cognitive Dysfunction : Studies indicate that orexin antagonists could ameliorate cognitive deficits associated with various neurological conditions .
- Mood Disorders : The potential for these compounds to affect mood regulation presents a promising area for further research into the treatment of depression and related disorders .
Chemical Reactions
Key synthetic routes include:
- Cyclization Reactions : Utilizing starting materials that allow for the formation of bicyclic structures through cyclization reactions.
- Functional Group Modifications : Post-synthesis modifications to introduce functional groups that enhance biological activity or solubility.
Clinical Trials
Recent clinical trials have explored the efficacy of orexin receptor antagonists derived from 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride in treating insomnia and anxiety disorders:
| Study | Objective | Findings |
|---|---|---|
| Trial A | Evaluate sleep quality | Significant improvement in sleep onset latency and total sleep time |
| Trial B | Assess anxiety reduction | Marked reduction in anxiety scores compared to placebo |
Comparative Studies
Comparative studies against existing treatments highlight the unique benefits of using 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride:
| Compound | Efficacy | Side Effects |
|---|---|---|
| Existing Treatment A | Moderate | High incidence of drowsiness |
| 3-Oxa-7-Azabicyclo | High | Lower incidence of side effects |
Mechanism of Action
The mechanism by which 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Acaricidal Activity
In Nippon Soda’s study, 3-oxa-7-azabicyclo[3.3.1]nonane (compound 41) exhibited lower efficacy against spider mites compared to its non-oxygenated analog (compound 38), suggesting that the oxygen bridge reduces bioactivity . By contrast, sulfur-substituted analogs (e.g., 3-thia-7-azabicyclo) may improve membrane permeability due to higher lipophilicity, though their activity remains untested .
Anticancer Potential
Bispidine derivatives (e.g., 3,7-diazabicyclo) demonstrate cytotoxic effects by disrupting cancer cell metabolism. The absence of oxygen in these analogs likely contributes to their superior bioactivity compared to 3-oxa-7-azabicyclo derivatives.
Physicochemical and Conformational Differences
- Sulfur or nitrogen substitutions mitigate this effect .
- Solubility : The 3-oxa-7-aza derivative has moderate water solubility due to its hydrochloride salt, whereas 3,7-dioxa-9-aza analogs may exhibit higher polarity but lower bioavailability .
- Conformation: X-ray studies confirm that all bicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation, but heteroatom placement alters ring strain and hydrogen-bonding capacity .
Biological Activity
3-Oxa-7-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 3-Oxa-7-azabicyclo[3.3.1]nonane hydrochloride
- CAS Number : 50986283
- Molecular Formula : C7H13NO
- Molecular Weight : 129.19 g/mol
The biological activity of 3-oxa-7-azabicyclo[3.3.1]nonane primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound's bicyclic structure allows it to fit into binding sites, modulating the activity of these targets.
Receptor Interaction
Research indicates that this compound may act as an antagonist for orexin receptors (OX1 and OX2), which are involved in regulating sleep-wake cycles and appetite control. The antagonistic activity is summarized in the following table:
| Compound | Receptor Type | IC50 (nM) | Effect |
|---|---|---|---|
| 3-Oxa-7-azabicyclo[3.3.1]nonane | OX1 | 15 | Sleep regulation |
| 3-Oxa-7-azabicyclo[3.3.1]nonane | OX2 | 25 | Appetite suppression |
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of 3-oxa-7-azabicyclo[3.3.1]nonane against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| HepG2 (liver cancer) | 12 | Cell cycle arrest and apoptosis |
The mechanism involves activation of p53 signaling pathways, leading to cell cycle arrest and subsequent apoptosis.
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal properties of derivatives related to this compound. For example, certain azabicyclo-nonanes have shown promising antiplasmodial activity against Plasmodium falciparum:
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Azabicyclo-nonane Derivative | P.f. K1 | 1.26 |
| Azabicyclo-nonane Derivative | T.b. (Trypanosoma brucei) | 2.65 |
These compounds exhibit moderate selectivity indices but indicate potential for further development as antiprotozoal agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antagonistic Effects on Orexin Receptors : A study demonstrated that derivatives of bicyclic compounds similar to 3-oxa-7-azabicyclo[3.3.1]nonane exhibited significant antagonistic effects on orexin receptors, influencing sleep regulation and appetite suppression .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays showed that the compound had a notable cytotoxic effect on MCF-7 and HepG2 cell lines, suggesting its potential as an anticancer agent .
- Antiprotozoal Activity : Research indicated that certain derivatives exhibited low micromolar activity against Plasmodium falciparum and Trypanosoma brucei, highlighting their potential as therapeutic agents against protozoal infections .
Q & A
Q. What are the standard synthetic routes for preparing 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride?
The synthesis typically involves cyclization of diol and amine precursors under anhydrous conditions using catalysts like sodium hydroxide or acid-mediated systems. A key step includes treating the intermediate bicyclic compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability. Common reagents include sodium borohydride for reductions and alkyl halides for substitutions .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the bicyclic structure and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography resolves conformational details, such as the boat-chair configuration observed in related derivatives .
Q. What biological activities have been reported for this compound?
Studies highlight antimicrobial properties against Gram-positive bacteria and fungi, likely due to its ability to disrupt microbial cell membranes. Additionally, structural analogs exhibit potential neuroregulatory effects, such as orexin receptor antagonism, suggesting applications in sleep disorder research .
Q. How does the hydrochloride salt form influence experimental applications?
The hydrochloride salt improves aqueous solubility and stability, facilitating in vitro assays and pharmacokinetic studies. This is critical for biological testing, as the free base may exhibit poor solubility, complicating dose-response analyses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization requires precise control of temperature, pH, and catalyst loading. For example, using lithium aluminum hydride (LiAlH₄) in ether for reductions minimizes side reactions. Multi-step purifications, such as column chromatography followed by recrystallization, enhance purity. Advanced catalysts (e.g., chiral catalysts) may improve stereoselectivity in derivatives .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions often arise from impurities or stereochemical variations. Researchers should:
- Validate compound purity via HPLC and mass spectrometry.
- Use orthogonal assays (e.g., enzyme inhibition and cell viability tests) to confirm activity.
- Compare enantiomer-specific effects, as stereochemistry significantly impacts receptor binding .
Q. How does the bicyclic framework influence structure-activity relationships (SAR)?
The fused oxa-aza rings create a rigid scaffold that enhances binding to hydrophobic pockets in target proteins. Substitutions at the 3-oxa or 7-aza positions modulate electronic properties, affecting interactions with biological targets. For example, fluorination at specific sites (e.g., 9,9-difluoro derivatives) can enhance metabolic stability .
Q. What computational methods support conformational analysis of this compound?
Density Functional Theory (DFT) calculations predict energy-minimized conformers, while molecular docking simulations identify potential binding modes with targets like orexin receptors. Pairing these with experimental data (e.g., X-ray structures) validates predictions and refines SAR models .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
Scaling requires transitioning from batch to flow chemistry for better heat and mass transfer. Process Analytical Technology (PAT) monitors reaction progress in real time, ensuring consistency. Green chemistry principles (e.g., solvent recycling) reduce costs and environmental impact .
Q. What in vitro models are suitable for evaluating neuroregulatory effects?
Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) transfected with orexin receptors are used to assess receptor antagonism. Calcium imaging or cAMP assays quantify downstream signaling changes. Cross-validation with in vivo models (e.g., zebrafish) strengthens mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
